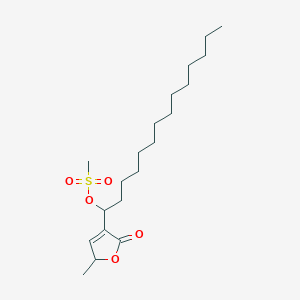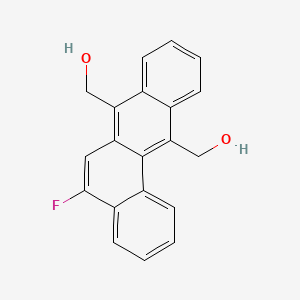
Benz(a)anthracene-7,12-dimethanol, 5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxymethyl groups at the 7th and 12th positions and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- typically involves multi-step organic reactions. One common approach is the fluorination of benz(a)anthracene followed by the introduction of hydroxymethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination. Subsequent steps involve the use of formaldehyde and reducing agents to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-7,12-dicarboxylic acid.
Reduction: Formation of benz(a)anthracene-7,12-dimethanol derivatives.
Substitution: Formation of various substituted benz(a)anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes and leading to cytotoxic effects. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxymethyl and fluorine substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups instead of hydroxymethyl groups.
5-Fluorobenz(a)anthracene: A derivative with only the fluorine substitution.
Uniqueness
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is unique due to the combination of hydroxymethyl and fluorine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
78971-86-5 |
|---|---|
Molekularformel |
C20H15FO2 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
[5-fluoro-12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol |
InChI |
InChI=1S/C20H15FO2/c21-19-9-16-17(10-22)12-5-1-2-6-13(12)18(11-23)20(16)15-8-4-3-7-14(15)19/h1-9,22-23H,10-11H2 |
InChI-Schlüssel |
NVBBRRGKMPQYBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C4=CC=CC=C4C(=C23)CO)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


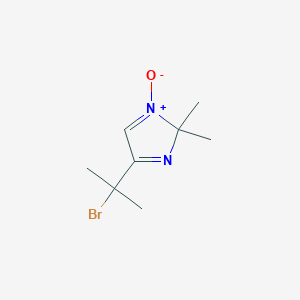
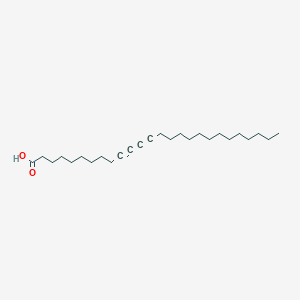
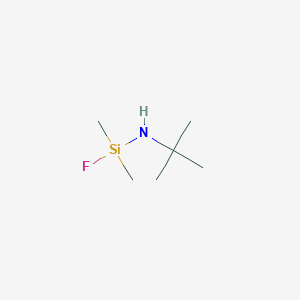
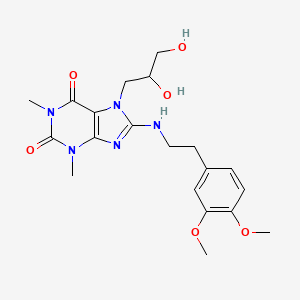

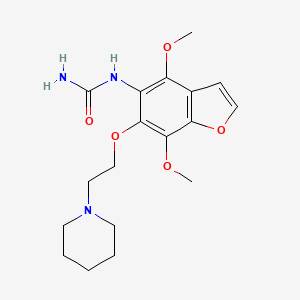
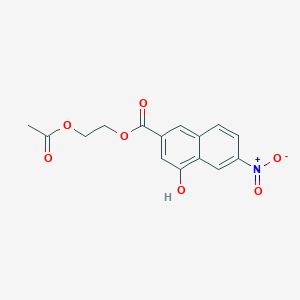
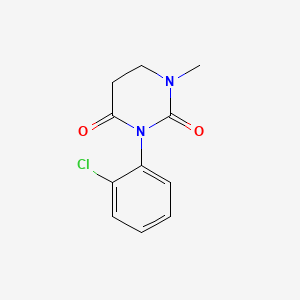
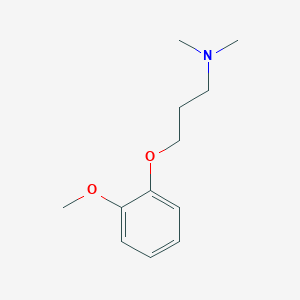



![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
